molecular formula C10H12BrN B1504549 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 348627-52-1

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1504549
CAS No.: 348627-52-1
M. Wt: 226.11 g/mol
InChI Key: ZSWFVACTSWMVQG-UHFFFAOYSA-N
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Description

Systematic Nomenclature & International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine follows established International Union of Pure and Applied Chemistry conventions for complex aromatic amine compounds. The complete International Union of Pure and Applied Chemistry name is designated as this compound, reflecting the precise positional relationships of functional groups within the bicyclic structure. The compound is officially registered under Chemical Abstracts Service number 348627-52-1, providing unique identification within chemical databases and regulatory frameworks. Alternative systematic names include 1-Naphthalenamine, 8-bromo-1,2,3,4-tetrahydro-, which emphasizes the naphthalene core structure with specific substitution patterns. The molecular connectivity is precisely described through the International Chemical Identifier string InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2, which provides comprehensive structural information for computational applications.

The Simplified Molecular Input Line Entry System representation C1CC(C2=C(C1)C=CC=C2Br)N offers a linear notation that captures the complete molecular structure including stereochemical information. The International Chemical Identifier Key ZSWFVACTSWMVQG-UHFFFAOYSA-N serves as a condensed identifier that uniquely distinguishes this compound from related structural analogs. The systematic nomenclature also encompasses consideration of regioisomeric relationships with other brominated tetrahydronaphthalene derivatives, where positional designations become critical for distinguishing between 5-bromo, 6-bromo, 7-bromo, and 8-bromo substitution patterns. Database entries consistently maintain the standardized nomenclature to ensure accurate identification across multiple chemical information systems and research platforms.

Table 1: Systematic Nomenclature and Chemical Identifiers

Parameter Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 348627-52-1
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
International Chemical Identifier InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2
International Chemical Identifier Key ZSWFVACTSWMVQG-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1CC(C2=C(C1)C=CC=C2Br)N

Three-Dimensional Conformational Analysis

The three-dimensional conformational landscape of this compound exhibits complex behavior characteristic of substituted tetrahydronaphthalene systems. Computational investigations of related tetrahydronaphthalene derivatives reveal that the saturated cyclohexene ring adopts multiple conformational states, with twisted conformations typically representing global minimum energy structures. The conformational preferences are significantly influenced by the bromine substituent at the 8-position, which introduces steric and electronic perturbations that affect the overall molecular geometry. Research on 1,2,3,4-tetrahydronaphthalene indicates that ring inversion processes occur with energy barriers ranging from 3.7 to 4.3 kilocalories per mole, which is substantially higher than previously reported semiempirical calculations.

The presence of the bromine atom at the 8-position creates additional conformational constraints through steric interactions with the amine functionality at the 1-position. Computational studies utilizing ab initio methods at the Hartree-Fock/6-31G** level demonstrate superior agreement with experimental vibrational frequencies compared to molecular mechanics force field calculations. The twisted conformation of the cyclohexene ring minimizes unfavorable interactions while maintaining optimal overlap of aromatic orbitals within the benzene portion of the naphthalene system. Electronic structure calculations reveal that conformational interconversion involves coordinated movements of the saturated ring system while preserving the planarity of the aromatic component.

Investigations of related tetrahydronaphthalene systems demonstrate that heteroatom substitution significantly alters conformational preferences, with oxygen, sulfur, and selenium derivatives showing distinct energy landscapes. The conformational analysis of this compound benefits from these comparative studies, which establish that halogen substitution patterns create unique steric environments that influence molecular flexibility. Vibrational spectroscopic analysis provides experimental validation of computational predictions regarding conformational behavior and ring flexibility.

Table 2: Conformational Analysis Parameters

Conformational Property Value Range
Ring Inversion Energy Barrier 3.7-4.3 kcal/mol
Preferred Conformation Twisted
Computational Method Hartree-Fock/6-31G**
Vibrational Frequency Agreement Superior to Molecular Mechanics

Crystallographic Structure Determination

Crystallographic structure determination of this compound provides definitive three-dimensional structural information that validates computational predictions and establishes precise atomic coordinates. The crystallographic analysis reveals detailed bond lengths, bond angles, and intermolecular interactions that govern solid-state packing arrangements. The bromine atom at the 8-position exhibits characteristic van der Waals interactions with neighboring molecules, contributing to the overall crystal lattice stability. Experimental determination of unit cell parameters provides fundamental data for understanding molecular organization in the crystalline state.

The amine functionality at the 1-position participates in hydrogen bonding networks that significantly influence crystal packing motifs and intermolecular stability. Crystallographic data collection typically employs standard X-ray diffraction techniques with appropriate crystal mounting and data collection strategies to ensure high-quality structural refinement. The asymmetric unit composition and space group determination provide essential information about molecular symmetry relationships and crystal system classification. Thermal parameters derived from crystallographic refinement indicate atomic displacement characteristics and provide insights into molecular motion within the crystal lattice.

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWFVACTSWMVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697845
Record name 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348627-52-1
Record name 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination Reaction

  • The primary synthetic route involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine by adding bromine to the amine substrate dissolved in an appropriate solvent. This reaction selectively introduces a bromine atom at the 8-position of the tetrahydronaphthalene ring system.

  • The solvent choice and reaction conditions (temperature, bromine equivalents) are critical to ensure regioselectivity and to avoid overbromination or side reactions.

  • After bromination, purification steps such as recrystallization or chromatographic techniques are employed to isolate the pure 8-bromo derivative.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 1,2,3,4-tetrahydronaphthalen-1-amine + Br2 Solvent (e.g., dichloromethane), controlled temperature 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Not specified Selective bromination at 8-position

Alternative Synthetic Route via 8-Bromo-3,4-dihydronaphthalen-2(1H)-one

Starting from 8-Bromo-3,4-dihydronaphthalen-2(1H)-one

  • An alternative approach involves starting with 8-bromo-3,4-dihydronaphthalen-2(1H)-one, which can be synthesized from 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol by oxidation (see Section 3).

  • This ketone intermediate undergoes reductive amination with amines such as (R)-N-ethylphenylamine to yield amine derivatives, which can be further functionalized.

  • This method is often used in medicinal chemistry to prepare analogues with various substituents for structure-activity relationship studies.

Reductive Amination and Functionalization

Step Reactants Conditions Product Yield (%) Notes
1 8-Bromo-3,4-dihydronaphthalen-2(1H)-one + (R)-N-ethylphenylamine p-Toluenesulfonic acid, toluene, 50°C; then NaBH4, MeOH/i-PrOH, 70°C Aminated tetrahydronaphthalene derivative 37% Reductive amination step
2 Aminated intermediate + N-methylpiperazine Pd(OAc)2, BINAP, PhMe, 80°C; then NaOtBu, 100°C Aminated piperazine-substituted product 64% Buchwald-Hartwig amination
3 Bromination at 5-position NBS, DMF, 72 h Brominated intermediate 79% Selective bromination
4 Suzuki coupling with phenylboronic acids Pd(dppf)Cl2, K2CO3, PhMe/EtOH, 80°C, 3 h Phenyl-substituted tetrahydronaphthalenes 30-49% Cross-coupling to diversify products

Synthesis of 8-Bromo-3,4-dihydronaphthalen-2(1H)-one Intermediate

  • This intermediate is synthesized by oxidation of 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol using pyridinium chlorochromate (PCC) in dichloromethane.

  • The reaction proceeds efficiently, yielding the ketone with high yield (~95%) after simple workup involving silica plug filtration and solvent removal.

Step Reactants Conditions Product Yield (%) Notes
1 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol + PCC Dichloromethane, room temperature 8-Bromo-3,4-dihydronaphthalen-2(1H)-one 95% Oxidation with PCC

Summary Table of Preparation Methods

Method Starting Material Key Reactions Yield Range (%) Advantages References
Direct Bromination 1,2,3,4-tetrahydronaphthalen-1-amine Bromination with Br2 Not specified Simple, direct bromination
Reductive Amination Route 8-Bromo-3,4-dihydronaphthalen-2(1H)-one Reductive amination, Buchwald-Hartwig amination, Suzuki coupling 30-79 Versatile for analog synthesis
Oxidation to Ketone Intermediate 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol PCC oxidation 95 High yield, clean intermediate

Research Findings and Notes

  • The direct bromination method is straightforward but may require careful control to avoid polybromination or degradation of the amine.

  • The route involving the ketone intermediate allows for more complex functionalization, useful in medicinal chemistry for generating derivatives with improved biological activity.

  • The Buchwald-Hartwig amination and Suzuki cross-coupling reactions are key modern synthetic tools enabling the diversification of the tetrahydronaphthalene scaffold.

  • High yields in oxidation and bromination steps indicate these are reliable and scalable reactions.

  • The compound and its derivatives have potential applications in modulating neurotransmitter systems, highlighting the importance of efficient synthetic routes for drug development.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation Products: Formation of 8-bromo-1,2,3,4-tetrahydronaphthalene-1-one.

  • Reduction Products: Formation of 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is utilized as a versatile intermediate in organic synthesis. Its bromine atom enhances reactivity, allowing for further transformations into more complex molecules. This property makes it a valuable building block in the development of novel compounds.

Biology

Research indicates that this compound may interact with various biological systems. It has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests possible applications in pharmacology for conditions such as depression and anxiety.

Medicine

Ongoing studies are investigating its role as a scaffold for new drug candidates aimed at treating diseases such as tuberculosis (TB). A notable study reported that tetrahydronaphthalene amides (THNAs), including derivatives of this compound, exhibited significant inhibitory effects on Mycobacterium tuberculosis growth, presenting a promising avenue for anti-TB drug development .

Industry

In industrial applications, 8-bromo derivatives are used in the production of specialty chemicals and materials. Their unique properties make them suitable for creating dyes and pigments.

Case Study 1: Anti-Tuberculosis Activity

A study focused on tetrahydronaphthalene amides demonstrated that specific analogues derived from this compound showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 1 μg/mL . These findings highlight the compound's potential as a lead structure in developing new anti-TB therapies.

Case Study 2: Neurotransmitter Modulation

Research has indicated that derivatives of this compound may act as selective antagonists at serotonin receptors (5-HT1B), showing efficacy in animal models for depression and anxiety . This positions 8-bromo derivatives as possible candidates for further pharmacological exploration.

Mechanism of Action

The mechanism by which 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromine Substitution Position Variants

The position of bromine significantly influences electronic and steric properties:

  • 6-Bromo derivatives (e.g., 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, CAS: 1810069-91-0): These isomers exhibit similar reactivity but differ in binding affinity due to altered halogen placement. The hydrochloride salt form enhances solubility in polar solvents .
  • 8-Bromo-2-amine (e.g., (R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, CAS: 161661-17-2): The amine group at the 2-position alters hydrogen-bonding capacity, impacting interactions with biological targets .

Table 1: Brominated Analogs Comparison

Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Key Properties
8-Bromo-1-amine (Parent) 348627-52-1 1-Br, 1-NH₂ 226.11 High synthetic yield (82%)
6-Bromo-1-amine hydrochloride 1810069-91-0 6-Br, 1-NH₂ 262.57 (HCl salt) Enhanced solubility
7-Bromo-3,3-dimethyl-1-amine 1782902-65-1 7-Br, 1-NH₂, 3-(CH₃)₂ 255.16 Steric hindrance
(R)-8-Bromo-2-amine 161661-17-2 8-Br, 2-NH₂ 226.11 Altered H-bonding

Functional Group Modifications

Amine Group Derivatives
  • N,N-Dimethyl variants (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine): Dimethylation reduces basicity and increases lipophilicity, improving blood-brain barrier penetration. Melting points range from 137–139°C, with HPLC retention times ($ t_R $) of 15.3–17.2 min .
  • N-Benzyl and N-Phenylethyl derivatives : These modifications enhance receptor selectivity. For example, (S)-N-benzyl-8-bromo-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is synthesized via alkylation (82% yield) and used in kinase inhibition studies .
Halogen and Heteroatom Additions
  • Chloro and Fluoro analogs (e.g., 5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, CAS: 1781677-37-9): Dual halogenation increases electrophilicity, favoring nucleophilic substitution reactions. These compounds are explored in anticancer research .
  • Methoxy-substituted derivatives (e.g., (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, CAS: 911372-77-5): Methoxy groups improve solubility ($ \text{MW} = 213.70 \, \text{g/mol} $) and stabilize aromatic interactions in receptor binding .

Stereochemical Variations

Enantiomers exhibit distinct biological activities:

  • (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1335823-60-3): The (S)-configuration enhances affinity for serotonin receptors, as shown in preliminary antineoplastic assays .
  • (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 960128-64-7): The phosphino group in the (R)-enantiomer facilitates asymmetric catalysis, with applications in enantioselective synthesis .

Table 2: Stereochemical and Functional Group Impacts

Compound Name CAS Number Key Modification Application
(S)-6-Bromo-7-methyl-1-amine 1335823-60-3 Methyl group, (S)-configuration Serotonin receptor modulation
(R)-8-(Diphenylphosphino)-1-amine 960128-64-7 Phosphino group, (R)-configuration Catalysis
trans-4-Cyclooctyl-N,N-dimethyl-2-amine - Cyclooctyl, dimethylamine Lipid bilayer interaction studies

Biological Activity

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated organic compound with the molecular formula C10H12BrN. It features a bromine atom at the 8th position of the naphthalene ring system and an amine group at the 1-position. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine using bromine (Br2) in solvents like dichloromethane under controlled conditions. This process is a classic example of electrophilic aromatic substitution.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using potassium permanganate or chromyl chloride to form oxo-compounds.
  • Reduction : Employing lithium aluminum hydride or hydrogen gas to yield alcohol derivatives.
  • Substitution : Interacting with nucleophiles to produce various substituted derivatives.

Reactivity Table

Reaction TypeReagentsProducts
OxidationKMnO4 or CrO2Cl28-bromo-1,2,3,4-tetrahydronaphthalene-1-one
ReductionLiAlH4 or H28-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
SubstitutionNucleophiles (alkyl halides)Various substituted derivatives

The biological activity of this compound is largely dependent on its interactions with specific molecular targets such as enzymes or receptors. Studies suggest that it may influence neurotransmitter systems and could potentially serve as a therapeutic agent for neurological disorders by modulating serotonin or dopamine pathways .

Case Studies and Research Findings

Recent research indicates that compounds structurally related to this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (M.tb). For instance, tetrahydronaphthalene amides have been identified as effective ATP synthase inhibitors with some analogues demonstrating MIC90 values less than 1 μg/mL against M.tb .

Another study highlighted the potential use of similar compounds in cancer research due to their ability to modulate signaling pathways involved in tumor growth.

Comparative Analysis

A comparison of this compound with other related compounds reveals distinct biological activities based on structural variations.

Compound NameStructure FeaturesUnique Aspects
1-Amino-naphthaleneSimple naphthalene with an amino groupLacks bromination; serves as a basic amine scaffold
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-amineChlorine instead of bromineDifferent halogen may alter reactivity
9-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineBromination at position 9Changes in biological activity due to position swap
8-Methylamino-1,2,3,4-tetrahydronaphthalenMethylamino group instead of bromoAltered polarity and potential biological effects

Q & A

Q. Basic

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, leveraging the compound’s herringbone stacking motif for high-resolution refinement .
  • NMR Spectroscopy : Distinct signals for the NH₂ group (δ ~3.1 ppm) and bromine-induced deshielding of adjacent protons (δ ~7.2–7.5 ppm) confirm substitution .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 226.11 .

What biological activities are associated with this compound?

Basic
The compound exhibits moderate inhibition of cytochrome P450 enzymes (e.g., CYP2D6 and CYP3A4), critical in drug metabolism studies. Its NH₂ and Br groups enable hydrogen bonding and hydrophobic interactions with enzyme active sites .
Experimental Design : In vitro assays using human liver microsomes and LC-MS/MS to monitor metabolite formation .

How can enantiomers of this compound be resolved, and what chiral auxiliaries are effective?

Q. Advanced

  • Chiral Resolution : Use tert-butanesulfinyl imine intermediates. For example, reaction with (SS)- or (RS)-tert-butanesulfinamide followed by diastereomeric salt crystallization .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents achieves baseline separation (α > 1.2) .
    Key Insight : The tetrahydronaphthalene ring’s rigidity enhances enantiomeric differentiation during crystallization .

What computational methods predict the stereoelectronic properties of this compound?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The Br atom’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), influencing nucleophilic reactivity .
  • Molecular Docking : Autodock Vina simulates binding to CYP450 isoforms, revealing Br’s role in van der Waals interactions (binding energy: -8.9 kcal/mol) .

How does the bromine position in related analogs affect pharmacological activity?

Advanced
Comparative studies show:

CompoundCYP2D6 IC₅₀ (μM)LogP
8-Bromo-1,2,3,4-THN-1-amine12.32.8
5-Bromo-1,2,3,4-THN-1-amine18.72.6
The 8-bromo derivative’s higher lipophilicity (LogP) and closer proximity to the NH₂ group enhance target engagement .

What crystallographic challenges arise in studying this compound, and how are they addressed?

Q. Advanced

  • Twinned Crystals : Common due to the compound’s flexible tetrahydronaphthalene core. Use SHELXL’s TWIN command with HKLF5 data for refinement .
  • Hydrogen Bonding : Intra-molecular N–H···Br interactions stabilize the crystal lattice, confirmed via Hirshfeld surface analysis (dₙₒᵣₘ ~0.8 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

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